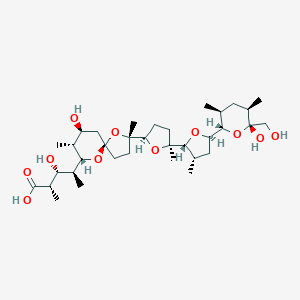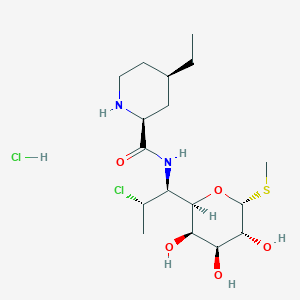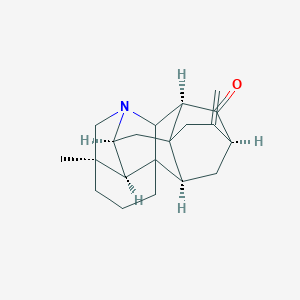
1H-Pyrazol-4-ylamine dihydrochloride
Overview
Description
NVP 2 is a selective ATP-competitive cyclin-dependent kinase 9 (CDK9) inhibitor. It is known for its ability to induce cell apoptosis and inhibit the activity of CDK9/CycT with an IC50 value of 0.514 nM. NVP 2 also shows inhibitory effects on other kinases such as CDK1/CycB, CDK2/CycA, and CDK16/CycY .
Preparation Methods
The synthesis of NVP 2 involves several steps. The process begins with the reaction of malononitrile and 1-bromo-2-(2-bromoethoxy)ethane, followed by successive cyclization, reduction, nucleophilic substitution with 2-bromo-6-fluoropyridine, and a Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid. The final product is obtained through deprotection of Boc and a substitution reaction between the key intermediates .
Industrial production of NVP 2 typically involves the use of heterogeneous catalysts in vapor-phase dehydration reactions. For example, the synthesis of N-vinyl-2-pyrrolidone (NVP) from γ-butyrolactone (GBL) and monoethanolamine (MEA) involves the use of alkali or alkaline earth metal oxides as catalysts .
Chemical Reactions Analysis
NVP 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, which helps reduce reaction time and increase yield. The major products formed from these reactions include intermediates that are further processed to obtain the final compound .
Scientific Research Applications
NVP 2 has a wide range of scientific research applications. In chemistry, it is used as a probe to study the activity of CDK9 and other kinases. In biology, it is used to induce apoptosis in leukemia cells and suppress the proliferation of various cancer cell lines. In medicine, NVP 2 is being investigated for its potential as an antitumor agent. It has shown promising results in preclinical studies, particularly in inhibiting the proliferation of leukemia cells and inducing apoptosis .
Mechanism of Action
NVP 2 exerts its effects by competitively binding to the ATP active pocket of CDK9. This binding inhibits the activity of CDK9/CycT, leading to the induction of cell apoptosis. The molecular targets of NVP 2 include CDK9, CDK1, CDK2, and CDK16. The pathways involved in its mechanism of action include the inhibition of transcription elongation and the induction of apoptosis .
Comparison with Similar Compounds
NVP 2 is unique in its high selectivity and potency as a CDK9 inhibitor. Similar compounds include other CDK inhibitors such as CDK1/CycB, CDK2/CycA, and CDK16/CycY inhibitors. NVP 2 stands out due to its significantly lower IC50 value and higher selectivity for CDK9 .
Properties
IUPAC Name |
1H-pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.2ClH/c4-3-1-5-6-2-3;;/h1-2H,4H2,(H,5,6);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHPTYYIGQDPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537813 | |
| Record name | 1H-Pyrazol-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103286-58-4 | |
| Record name | 1H-Pyrazol-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazol-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20394.png)









![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)



